2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c1-5-9-17-18-14(23-9)16-13(19)7-6-8(20-2)11(21-3)12(22-4)10(7)15/h6H,5H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESLMYQGFNRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162200 | |
| Record name | 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307544-92-9 | |
| Record name | 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307544-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 5-ethyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-bromoacetyl bromide in the presence of a base such as triethylamine to form 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. Finally, the acetamide is subjected to a reaction with 3,4,5-trimethoxybenzoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring and methoxy groups can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industry: It may find use in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide with key analogs based on structural features, synthetic methods, and physicochemical properties:
Key Observations:
Structural Impact on Reactivity: The bromine atom in the target compound likely increases electrophilicity at the benzamide core compared to non-halogenated analogs (e.g., trimethobenzamide hydrochloride) . In contrast, bromine substitution on the phenyl ring (as in ) may reduce steric hindrance compared to the target compound’s benzamide-bound bromine.
Synthetic Efficiency :
- Analogs like 3i (82% yield) suggest that brominated acetamide derivatives can be synthesized efficiently under reflux conditions, though the target compound’s synthetic route remains unspecified.
The absence of a thiadiazole ring in N-(3-bromophenyl)-3,4,5-trimethoxybenzamide may limit its ability to engage in π-stacking or hydrogen bonding critical for target binding.
Crystallographic Data :
- While the target compound lacks reported crystal data, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide crystallizes in an orthorhombic system ($Pna2_1$) with distinct unit cell parameters ($a = 13.3085$ Å, $b = 4.9953$ Å, $c = 23.4061$ Å) , suggesting similar brominated benzamides adopt ordered conformations.
Biological Activity
Overview
2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C_{12}H_{14}BrN_{3}O_{3}S
- Molar Mass : 350.22 g/mol
- Density : 1.727 g/cm³
- pKa : 7.15 (predicted)
The biological activity of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. The compound is known to inhibit DNA replication by interfering with topoisomerase enzymes essential for DNA unwinding during replication. This mechanism leads to cell death in both bacterial and cancer cells.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Studies have demonstrated the anticancer potential of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 12 µM |
| HeLa (cervical cancer) | 10 µM |
| A549 (lung cancer) | 15 µM |
The compound's ability to induce apoptosis in these cell lines highlights its therapeutic potential in oncology.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of thiadiazole derivatives, including 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that further structural modifications could enhance its efficacy. -
Investigation of Anticancer Properties
In another study focusing on the anticancer effects of thiadiazole derivatives, researchers found that the compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This study suggests that this compound could be a promising candidate for further development in cancer therapy.
Comparison with Related Compounds
The uniqueness of 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can be observed when compared with other thiadiazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1,3,4-Thiadiazole | Antibacterial and antifungal |
| 1,2,3-Thiadiazole | Antiviral |
| 2-Bromo-N-(5-methylthiadiazolyl)benzamide | Moderate anticancer activity |
The presence of the bromine atom and ethyl group in our compound enhances its reactivity and biological activity compared to other derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and condensation reactions. A key step is the coupling of a brominated benzoyl chloride derivative (e.g., 2-bromo-3,4,5-trimethoxybenzoyl chloride) with 5-ethyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., triethylamine in dichloromethane). Critical parameters include:
- Temperature control : Reactions are often conducted under reflux (e.g., 80°C in ethanol) to ensure complete conversion .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reaction homogeneity and yield .
- Purification : Column chromatography with ethyl acetate/petroleum ether mixtures (e.g., 1:3 ratio) is used to isolate the product with >95% purity .
Q. Example Protocol :
React 2-bromo-3,4,5-trimethoxybenzoyl chloride (1.2 eq) with 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) in dry dichloromethane.
Add triethylamine (2.5 eq) dropwise at 0°C, then stir at room temperature for 12 hours.
Purify via silica gel chromatography (ethyl acetate:hexanes, 1:4).
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- 1H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 456.02) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity (>98%) .
Q. Data Interpretation Tip :
- In 1H NMR, splitting patterns of aromatic protons can indicate regioselectivity during synthesis. For example, a singlet at δ 7.2 ppm suggests symmetric substitution on the benzamide ring .
Q. What initial biological screening assays are recommended to evaluate the compound's potential therapeutic applications?
Methodological Answer:
- Cytotoxicity assays : Use MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Q. Key Controls :
- Include DMSO (vehicle control) and reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or compound stability. Troubleshooting steps include:
- Solubility optimization : Use DMSO stocks at <0.1% final concentration to avoid solvent toxicity .
- Stability testing : Monitor compound integrity in assay buffers via LC-MS over 24 hours .
- Assay replication : Repeat experiments with freshly prepared stocks and multiple cell lines .
Case Study :
A study reported conflicting IC50 values (5 µM vs. 20 µM) in MCF-7 cells. Further analysis revealed that pre-incubation of the compound in serum-containing media reduced activity due to protein binding .
Q. What strategies enhance regioselectivity during thiadiazole ring formation in the synthesis?
Methodological Answer:
- Template-directed synthesis : Use pre-functionalized thiadiazole precursors (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) to direct coupling to the benzamide moiety .
- Catalytic additives : Employ Pd(OAc)2 or CuI to suppress side reactions in Ullmann-type couplings .
- Low-temperature conditions : Conduct reactions at –20°C to minimize ring-opening side products .
Example Optimization :
Replacing THF with DMF increased regioselectivity from 70% to 92% in a Pd-catalyzed coupling step .
Q. How does bromine substitution at the benzamide moiety influence electronic properties and target interactions?
Methodological Answer:
- Electron-withdrawing effect : Bromine decreases electron density on the benzamide ring, enhancing hydrogen bonding with polar residues in enzyme active sites (e.g., ATP-binding pockets) .
- Steric effects : Bulkier halogens (e.g., Br vs. Cl) can restrict rotational freedom, improving binding affinity.
- Computational validation : DFT calculations (e.g., Gaussian 09) show bromine increases the compound’s dipole moment by 15%, correlating with improved solubility in polar solvents .
SAR Insight :
Replacing bromine with iodine in analogues reduced cytotoxicity (IC50 increased from 2 µM to 10 µM), suggesting a size-dependent interaction .
Q. What computational methods model the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with protein structures (e.g., PDB ID: 1M17 for EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop regression models correlating substituent electronegativity with IC50 values .
Validation Step :
Compare docking scores with experimental IC50 values; a Pearson’s r > 0.8 indicates reliable predictive power .
Q. What are common side reactions in multi-step syntheses, and how can they be mitigated?
Methodological Answer:
- Hydrolysis of thiadiazole : Occurs under acidic conditions. Mitigation: Use anhydrous solvents and avoid protic acids during workup .
- Oxidation of methoxy groups : Minimize exposure to strong oxidizers (e.g., H2O2) and store intermediates under nitrogen .
- By-product formation : Monitor reactions via TLC and employ scavenger resins (e.g., polymer-bound triphenylphosphine) .
Example Fix :
Adding molecular sieves (3Å) during the condensation step reduced hydrolysis byproducts from 20% to <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
